3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
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Overview
Description
3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14FNO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 3-fluoro-2-methoxybenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent such as sodium borohydride to form the corresponding alcohol.
Cyclization: The intermediate alcohol undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a dehydrating agent like phosphorus oxychloride (POCl3) or a strong acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-fluoro-2-methoxyphenyl)pyrrolidine
- 3-(3-chloro-2-methoxyphenyl)pyrrolidine
- 3-(3-fluoro-2-hydroxyphenyl)pyrrolidine
Uniqueness
3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2408971-12-8 |
---|---|
Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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